An In-depth Technical Guide to 4-(Morpholin-4-yl)-piperidine Dihydrochloride
An In-depth Technical Guide to 4-(Morpholin-4-yl)-piperidine Dihydrochloride
CAS Number: 334942-10-8
This technical guide provides a comprehensive overview of 4-(morpholin-4-yl)-piperidine dihydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
4-(Morpholin-4-yl)-piperidine dihydrochloride is a white to off-white solid. It is the dihydrochloride salt of the free base, 4-morpholinopiperidine. The physicochemical properties of the free base and the dihydrochloride salt are summarized below.
Table 1: Physicochemical Properties
| Property | 4-(Morpholin-4-yl)-piperidine (Free Base) | 4-(Morpholin-4-yl)-piperidine Dihydrochloride |
| CAS Number | 53617-35-9 | 334942-10-8[1][2][3][4] |
| Molecular Formula | C₉H₁₈N₂O[5] | C₉H₂₀Cl₂N₂O[6] |
| Molecular Weight | 170.25 g/mol [5] | 243.17 g/mol [6] |
| Appearance | Colorless to off-white solid[5] | White crystalline powder |
| Melting Point | 40-43 °C[5] | Not available |
| Boiling Point | 100-115 °C at 0.15-0.20 mmHg[5] | Not available |
| Solubility | Soluble in water and some organic solvents. | Soluble in water. |
| Storage | Sealed in dry, room temperature, kept in a dark place.[5] | Sealed in dry, room temperature. |
Table 2: Computed Properties for Dihydrochloride Salt
| Property | Value |
| PSA (Polar Surface Area) | 24.50 Ų |
| LogP | 1.94 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Synthesis and Experimental Protocols
The synthesis of 4-(morpholin-4-yl)-piperidine dihydrochloride is typically achieved through a multi-step process, often starting from 1-benzyl-4-piperidone. The free base, 4-morpholinopiperidine, is first synthesized and then converted to its dihydrochloride salt.
Synthesis of 4-Morpholinopiperidine (Free Base)
A common synthetic route involves the reductive amination of a protected 4-piperidone, followed by deprotection. One such method is the reaction of 1-benzyl-4-piperidone with morpholine, followed by catalytic hydrogenation to remove the benzyl protecting group.[7]
Experimental Protocol: Synthesis from 1-Benzyl-4-piperidone
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Reductive Amination: To a solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., methanol), add morpholine.
-
The reaction mixture is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
The reaction is monitored until completion.
-
Upon completion, the catalyst is removed by filtration.
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The solvent is evaporated under reduced pressure to yield 4-(1-benzylpiperidin-4-yl)morpholine.
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Debenzylation: The resulting intermediate is dissolved in a suitable solvent, and the benzyl group is removed by catalytic hydrogenation (e.g., using Pd/C and hydrogen gas).
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield 4-morpholinopiperidine as a crude product, which can be further purified by crystallization or chromatography.[5]
Another approach involves the use of N-tert-butoxycarbonyl-4-piperidone as the starting material.[8]
Experimental Protocol: Synthesis from N-tert-butoxycarbonyl-4-piperidone
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A mixture of N-tert-butoxycarbonyl-4-piperidone, morpholine, and a reducing agent (e.g., sodium triacetoxyborohydride) is stirred in a suitable solvent (e.g., dichloromethane) at room temperature.
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The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, and the product is extracted.
-
The organic layer is dried and concentrated to give N-tert-butoxycarbonyl-4-(morpholin-4-yl)piperidine.
-
The Boc-protecting group is then removed by treatment with an acid (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent) to yield 4-morpholinopiperidine.
Preparation of 4-(Morpholin-4-yl)-piperidine Dihydrochloride
The dihydrochloride salt is prepared by treating the free base with hydrochloric acid.
Experimental Protocol:
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Dissolve the synthesized 4-morpholinopiperidine in a suitable solvent, such as isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether or dioxane) with stirring.
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The dihydrochloride salt will precipitate out of the solution.
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The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 4-(morpholin-4-yl)-piperidine dihydrochloride.
Applications in Drug Development
4-(Morpholin-4-yl)-piperidine dihydrochloride is a valuable building block in medicinal chemistry. The morpholine and piperidine moieties are common scaffolds in a wide range of biologically active compounds.
Intermediate in the Synthesis of Alectinib
A primary application of this compound is as a key intermediate in the synthesis of Alectinib.[8][9][10] Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used for the treatment of non-small cell lung cancer (NSCLC) in patients with ALK-positive tumors.[11] In the synthesis of Alectinib, the 4-morpholinopiperidine moiety is coupled to the core structure of the drug.[12]
Biological Context: ALK Signaling Pathway
While 4-(morpholin-4-yl)-piperidine dihydrochloride itself is not biologically active in the same manner as the final drug, its importance lies in its incorporation into molecules that target specific biological pathways. Alectinib, synthesized from this intermediate, targets the ALK signaling pathway. In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), which results in a constitutively active ALK fusion protein. This aberrant kinase activity drives tumor cell proliferation and survival through downstream signaling pathways such as the JAK-STAT and PI3K-AKT pathways.[11] Alectinib inhibits the ALK tyrosine kinase, thereby blocking these downstream signals and inducing tumor cell apoptosis.
References
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- 2. 4-(Piperidin-4-yl)Morpholine hydrochloride | 334942-10-8 [chemicalbook.com]
- 3. 334942-10-8 | CAS DataBase [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. 4-Morpholinopiperidine | 53617-35-9 [chemicalbook.com]
- 6. CAS#:53617-35-9 | 4-(4-Piperidinyl)morpholine dihydrochloride | Chemsrc [chemsrc.com]
- 7. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. US11014919B2 - Process for the preparation of alectinib - Google Patents [patents.google.com]
- 10. US10221155B2 - Method for preparing Alectinib - Google Patents [patents.google.com]
- 11. Alectinib | C30H34N4O2 | CID 49806720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
